molecular formula C10H14N2O B2893001 4-amino-N,N,3-trimethylbenzamide CAS No. 953739-92-9

4-amino-N,N,3-trimethylbenzamide

Cat. No.: B2893001
CAS No.: 953739-92-9
M. Wt: 178.235
InChI Key: LNDXFDIJZBWQDP-UHFFFAOYSA-N
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Description

“4-amino-N,N,3-trimethylbenzamide” is a chemical compound with the CAS Number: 953739-92-9 . It is a light yellow to yellow powder or crystals . The molecular weight of this compound is 178.23 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O . The InChI code for this compound is 1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals . It has a molecular weight of 178.23 . The compound is stored at room temperature .

Scientific Research Applications

DNA Repair Enhancement and Radiation Response

3-Aminobenzamide has been identified as a specific inhibitor of poly(adenosine diphosphoribose) synthesis, playing a crucial role in enhancing the response of mammalian cells to ionizing radiation and alkylating agents. Studies have suggested its involvement in the repair of DNA damage, indicating its potential utility in understanding and possibly enhancing DNA repair mechanisms (Ben-hur, Chen, & Elkind, 1985).

Anticonvulsant Activity

Research on a series of 4-aminobenzamides has shown their efficacy in anticonvulsant effects. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazole in mice, revealing significant protective indexes and suggesting a pathway for developing new anticonvulsant drugs (Clark et al., 1984).

Electropolymerization and Transducer Development

Studies have focused on the electropolymerization of 4-aminobenzamide derivatives to create polymer films used as electrochemical transducers. This application is particularly relevant in the development of immunosensors for diseases such as dengue, showcasing the compound's utility in bioengineering and medical diagnostics (Santos et al., 2019).

Protective Effects in Inflammation Models

3-Aminobenzamide has demonstrated protective effects in models of local inflammation, such as carrageenan-induced pleurisy. By inhibiting poly (ADP-ribose) synthetase, it reduces the inflammatory response and formation of nitrotyrosine, indicating its potential as an anti-inflammatory agent (Cuzzocrea et al., 1998).

Applications in Polymer Synthesis

The compound has been involved in the synthesis and characterization of novel aromatic polyimides, demonstrating its versatility in creating materials with specific thermal and mechanical properties. This application underscores the chemical's relevance in material science and engineering (Butt et al., 2005).

Safety and Hazards

The safety information for “4-amino-N,N,3-trimethylbenzamide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s important to refer to the MSDS for complete safety information .

Mechanism of Action

Properties

IUPAC Name

4-amino-N,N,3-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDXFDIJZBWQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N,3-trimethyl-4-nitrobenzamide (0.6 g, 2.88 mmol) in methanol was hydrogenated using the H-cube apparatus (1.2 mL/min, RT, atmospheric pressure). After 45 minutes the reaction was complete. Removal of the solvent in vacuo gave 4-amino-N,N,3-trimethylbenzamide as a colourless solid (quantitative); MS (ES+) 179.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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